molecular formula C12H15N B3427402 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine CAS No. 59084-09-2

4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B3427402
CAS RN: 59084-09-2
M. Wt: 173.25 g/mol
InChI Key: LHRYYSNFHJCZDT-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in humans and other animals. MPTP is a prodrug that is converted into its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum and subsequent motor deficits.

Mechanism of Action

MPTP is converted into its active form, MPP+, by the enzyme 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it selectively damages mitochondria and induces oxidative stress. This leads to the degeneration of dopaminergic neurons in the substantia nigra, resulting in a depletion of dopamine in the striatum and subsequent motor deficits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its ability to selectively damage dopaminergic neurons in the substantia nigra. This leads to a depletion of dopamine in the striatum, which is responsible for the motor deficits observed in Parkinson's disease. MPTP has also been shown to induce oxidative stress and mitochondrial dysfunction in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This makes it a valuable tool for studying the underlying mechanisms of the disease and screening potential neuroprotective agents. However, the use of MPTP in animal models has limitations, as it does not fully replicate the complexity of Parkinson's disease in humans. Additionally, the dosing and administration of MPTP can vary between studies, making it difficult to compare results across different experiments.

Future Directions

For research on MPTP include the development of more refined animal models of Parkinson's disease that better mimic the complexity of the disease in humans. Additionally, there is a need for more research on the underlying mechanisms of MPTP-induced neurotoxicity, as well as the identification of potential neuroprotective agents that can prevent dopaminergic neuron loss. Finally, the use of MPTP in combination with other neurotoxic agents may provide a more comprehensive understanding of the pathology of Parkinson's disease.

Scientific Research Applications

MPTP has been widely used as a tool to study Parkinson's disease in animal models. Its ability to selectively destroy dopaminergic neurons in the substantia nigra mimics the pathology of Parkinson's disease, making it a valuable tool for understanding the underlying mechanisms of the disease. MPTP has also been used to screen potential neuroprotective agents for their ability to prevent dopaminergic neuron loss.

properties

IUPAC Name

4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-6,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRYYSNFHJCZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine

CAS RN

59084-09-2, 71965-06-5
Record name 1,2,3,6-Tetrahydro-4-(4-methylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-tetrahydro-4-(p-tolyl)pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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